molecular formula C11H13BrO3 B8603955 Methyl 6-bromo-3-ethoxy-2-methylbenzoate

Methyl 6-bromo-3-ethoxy-2-methylbenzoate

Cat. No.: B8603955
M. Wt: 273.12 g/mol
InChI Key: MANFERMUFLRBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-ethoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, an ethoxy group at the 3-position, and a methyl ester at the 2-position of the aromatic ring. This compound is structurally tailored for applications in organic synthesis and medicinal chemistry, where its substituent arrangement influences reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 6-bromo-3-ethoxy-2-methylbenzoate

InChI

InChI=1S/C11H13BrO3/c1-4-15-9-6-5-8(12)10(7(9)2)11(13)14-3/h5-6H,4H2,1-3H3

InChI Key

MANFERMUFLRBTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 6-bromo-3-ethoxy-2-methylbenzoate and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes
This compound C₁₁H₁₃BrO₃ Br (6), OEt (3), COOMe (2), Me (2) ~287.13 (calculated) Intermediate in drug synthesis; steric effects from ethoxy group
Methyl 6-amino-2-bromo-3-methoxybenzoate C₉H₁₀BrNO₃ NH₂ (6), Br (2), OMe (3), COOMe (2) 260.08 Pharmaceutical intermediate; amino group enhances nucleophilicity
Methyl 6-amino-3-bromo-2-methoxybenzoate C₉H₁₀BrNO₃ NH₂ (6), Br (3), OMe (2), COOMe (2) 260.08 Agrochemical research; bromine position affects reactivity
Methyl 2-amino-6-bromo-3-methoxybenzoate C₁₈H₁₂BrF₃N₂O₃ NH₂ (2), Br (6), OMe (3), COOMe (2) 441.21 Specialty chemical; fluorinated analogs noted in

Key Observations :

  • Bromine Placement : Bromine at the 6-position (target compound) vs. 2- or 3-position (analogs) alters electronic effects on the aromatic ring, influencing regioselectivity in further derivatization .
  • Functional Group Diversity: Amino groups in analogs enhance hydrogen-bonding capacity, whereas ethoxy/methyl groups in the target compound prioritize lipophilicity, impacting solubility in organic solvents .

Physicochemical Properties

  • Solubility: Higher lipophilicity (logP ~2.8 estimated) compared to amino-substituted analogs (logP ~1.5–2.0) due to the ethoxy and methyl groups.
  • Thermal Stability : Ethoxy groups generally confer higher thermal stability than methoxy groups, as seen in related benzoates .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Amino-substituted analogs are prioritized in drug discovery for their reactivity, while the target compound’s ethoxy group may be advantageous in prodrug design requiring controlled release .
  • Agrochemicals: Bromine positioning in analogs like methyl 6-amino-3-bromo-2-methoxybenzoate is critical for herbicidal activity, suggesting that the target compound’s substituents could be optimized for similar applications .

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